![molecular formula C11H14ClNO2 B1420333 2-chloro-N-[(3-methoxyphenyl)methyl]propanamide CAS No. 40023-39-0](/img/structure/B1420333.png)
2-chloro-N-[(3-methoxyphenyl)methyl]propanamide
Overview
Description
“2-chloro-N-[(3-methoxyphenyl)methyl]propanamide” is a chemical compound with the molecular formula C11H14ClNO2 . It has a molecular weight of 227.69 .
Molecular Structure Analysis
The molecular structure of “2-chloro-N-[(3-methoxyphenyl)methyl]propanamide” consists of a propanamide backbone with a chlorine atom attached to the second carbon and a 3-methoxyphenylmethyl group attached to the nitrogen .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-chloro-N-[(3-methoxyphenyl)methyl]propanamide” include a density of 1.2±0.1 g/cm3, a boiling point of 360.6±22.0 °C at 760 mmHg, and a flash point of 171.9±22.3 °C . It has 3 hydrogen bond acceptors, 1 hydrogen bond donor, and 4 freely rotating bonds .Scientific Research Applications
- Field : Pharmaceutical Sciences .
- Application : Indole derivatives, which may share some structural similarities with your compound, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
- Methods : The methods of application or experimental procedures vary widely depending on the specific biological activity being studied. Typically, these compounds are synthesized and then tested in vitro or in vivo for their biological activity .
- Results : The results also vary depending on the specific biological activity. For example, certain chlorine derivatives were found to have potent growth inhibitory effects against Mycobacterium tuberculosis .
- Field : Chemical Sciences .
- Application : Certain ionic liquids, which may share some structural similarities with your compound, have been synthesized for use as herbicides .
- Methods : These ionic liquids were synthesized using various reagents, and their herbicidal activity was tested under greenhouse conditions using cornflower (Centaurea cyanus L.) as the test plant .
- Results : The results of these tests were not specified in the source .
- Field : Organic Chemistry .
- Application : Certain derivatives of cinnamamides, which may share some structural similarities with your compound, have been synthesized and have exhibited anti-inflammatory and/or analgesic activity .
- Methods : These cinnamamides were synthesized from methyl cinnamates and phenylethylamines using a specific catalyst in continuous-flow microreactors .
- Results : The results of these syntheses were not specified in the source .
Biological Potential of Indole Derivatives
Herbicidal Ionic Liquids
Synthesis of Cinnamamides
properties
IUPAC Name |
2-chloro-N-[(3-methoxyphenyl)methyl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2/c1-8(12)11(14)13-7-9-4-3-5-10(6-9)15-2/h3-6,8H,7H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUBSXOOGFLDARH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC(=CC=C1)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[(3-methoxyphenyl)methyl]propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



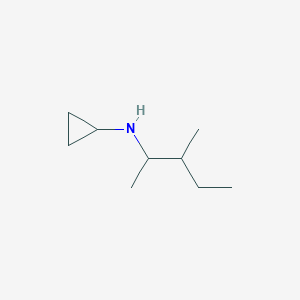
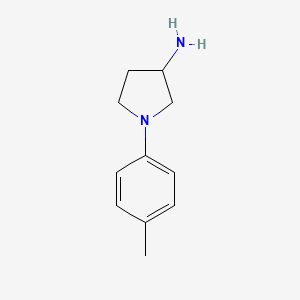
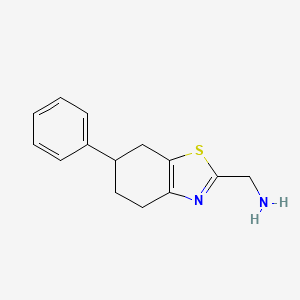
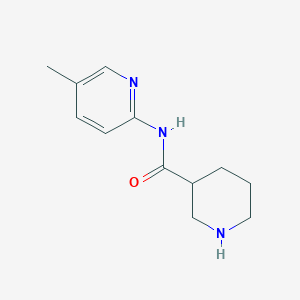
![Dimethyl[2-(piperidin-3-yloxy)ethyl]amine](/img/structure/B1420255.png)
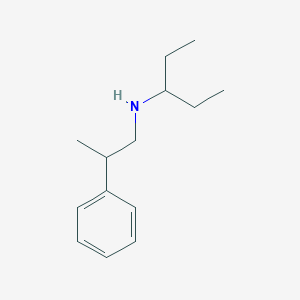
![2-[(Oxolan-2-ylmethyl)sulfamoyl]acetic acid](/img/structure/B1420259.png)
![N-{[4-(1H-pyrazol-1-yl)phenyl]methyl}cyclopropanamine](/img/structure/B1420261.png)
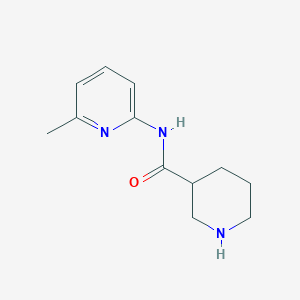
![3-[(4-methoxyphenyl)amino]-1,3-dihydro-2H-indol-2-one](/img/structure/B1420264.png)
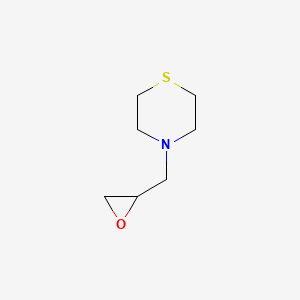
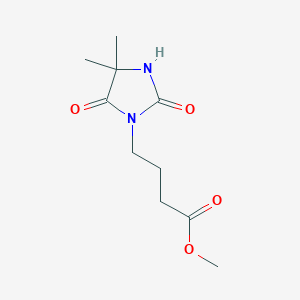
![2-{[2-(Tert-butoxy)-2-oxoethyl]sulfanyl}acetic acid](/img/structure/B1420272.png)
![Octahydrocyclopenta[b]morpholine](/img/structure/B1420273.png)